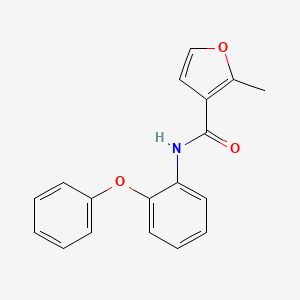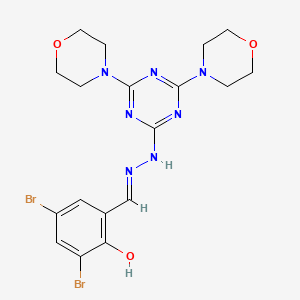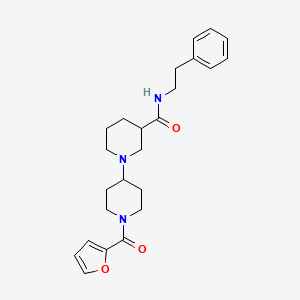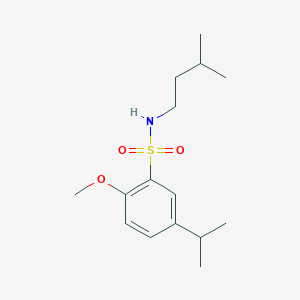![molecular formula C19H27N3O B6025492 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6025492.png)
3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine, commonly known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized by researchers at the University of California, San Francisco, in the early 2000s. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
MPEP selectively binds to and blocks the activity of 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine, which is a G-protein coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this compound, MPEP reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a reduction in the activity of neural circuits that are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MPEP has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response and have been implicated in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPEP in lab experiments is its selectivity for 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the brain. However, one limitation of using MPEP is its relatively low potency, which can make it difficult to achieve complete blockade of this compound in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on MPEP. One area of interest is its potential use in the treatment of autism spectrum disorders, as 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine has been implicated in the pathophysiology of these disorders. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, there is ongoing research on the development of more potent and selective this compound antagonists, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of MPEP involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane to form 1-(4-methoxyphenyl)-2-bromoethylamine. This intermediate is then reacted with 4-methyl-1H-imidazole-5-carbaldehyde to form 1-(4-methoxyphenyl)-2-[(4-methyl-1H-imidazol-5-yl)methylamino]ethylamine. Finally, this compound is reacted with piperidine to form MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-19(21-14-20-15)13-22-11-3-4-17(12-22)6-5-16-7-9-18(23-2)10-8-16/h7-10,14,17H,3-6,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHAIZVKOFCOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)
![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)

![N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025456.png)


![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-fluorobenzamide hydrochloride](/img/structure/B6025474.png)
![N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B6025475.png)
![N-(4-fluorobenzyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6025480.png)
![N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide](/img/structure/B6025486.png)
![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)